3-Methyl-4-penten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-4-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCQTYOGWYLVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885944 | |

| Record name | 4-Penten-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51174-44-8 | |

| Record name | 3-Methyl-4-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51174-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-1-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Penten-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Methyl-4-penten-1-ol" basic properties and structure

This guide provides a comprehensive technical overview of 3-Methyl-4-penten-1-ol (CAS: 51174-44-8), a chiral primary alcohol containing a terminal alkene. As a multifunctional molecule, it presents potential as a building block in organic synthesis. This document delves into its core properties, spectroscopic signature, a proposed synthetic pathway, and essential safety protocols, designed for researchers and professionals in chemical and drug development.

Molecular Structure and Physicochemical Properties

This compound is a C6 aliphatic alcohol. The structure features a hydroxyl group (-OH) at the C1 position and a vinyl group (-CH=CH₂) at the C4 position, with a methyl group (-CH₃) creating a chiral center at the C3 position. This structure offers three key sites for chemical modification: the primary alcohol, the terminal double bond, and the stereocenter.

The molecular structure can be visualized as follows:

Caption: 2D structure of this compound.

A summary of its key physical and chemical properties is presented in Table 1. It is important to note that reported experimental values for boiling point show some variation, which may be attributed to different measurement conditions or sample purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51174-44-8 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 140.1 °C (at 760 mmHg) | [2] |

| ~129 - 144 °C (estimated/reported) | [3][4] | |

| Relative Density | 0.83 | [2] |

| Water Solubility | 15,840 mg/L (at 25 °C, estimated) | [5] |

| XLogP3-AA | 1.3 (estimated) | [5] |

Spectroscopic Characterization for Structural Verification

Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound based on available data and theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not widely available in public databases, a theoretical analysis based on established chemical shift principles provides a strong predictive model for verification.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to be complex due to the chiral center inducing diastereotopicity in the neighboring CH₂ protons.

-

Vinyl Protons (C4-H, C5-H₂): A complex multiplet between δ 5.7-5.9 ppm (dd, 1H) for the C4 proton and two distinct multiplets between δ 4.9-5.1 ppm (2H) for the terminal C5 protons.

-

Hydroxymethyl Protons (C1-H₂): A triplet around δ 3.6-3.7 ppm (2H), coupled to the adjacent C2 protons.

-

Alcohol Proton (O-H): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position is concentration and solvent dependent.

-

Chiral Center Proton (C3-H): A multiplet around δ 2.2-2.4 ppm (1H).

-

Methylene Protons (C2-H₂): Two diastereotopic protons that would appear as distinct multiplets, likely between δ 1.5-1.8 ppm (2H).

-

Methyl Protons (C3-CH₃): A doublet around δ 1.0-1.1 ppm (3H), coupled to the C3 proton.

-

-

¹³C NMR (Predicted):

-

Alkene Carbons: C4 at ~140-142 ppm and C5 at ~115-117 ppm .

-

Hydroxymethyl Carbon: C1 at ~60-62 ppm .

-

Alkyl Carbons: C3 at ~40-42 ppm , C2 at ~35-37 ppm .

-

Methyl Carbon: C3-CH₃ at ~19-21 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. Data available from the NIST Chemistry WebBook supports the presence of the hydroxyl and alkene moieties.[6]

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group Association | Description |

| ~3330 (broad) | O-H stretch | Confirms the presence of the alcohol group. The broadness is due to hydrogen bonding. |

| ~3075 | =C-H stretch | Alkene C-H stretch, characteristic of the vinyl group. |

| ~2870-2960 | C-H stretch | Saturated (sp³) C-H stretches from the alkyl backbone. |

| ~1640 | C=C stretch | Confirms the presence of the carbon-carbon double bond. |

| ~1050 | C-O stretch | Primary alcohol C-O bond stretch. |

| ~910 & 990 | =C-H bend | Out-of-plane bending vibrations confirming the terminal monosubstituted alkene. |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 100. Key fragmentation patterns observed in the GC-MS data from PubChem are consistent with the structure.[1]

-

m/z = 82: Loss of water (H₂O, 18 Da).

-

m/z = 67: Likely loss of water and a methyl group.

-

m/z = 55: A prominent peak corresponding to the allyl cation fragment.

Proposed Synthesis Protocol: A Mechanistic Approach

A robust and logical synthesis for this compound can be designed via the nucleophilic addition of a vinyl Grignard reagent to 2-methylpropanal. This approach is selected for its high efficiency in forming carbon-carbon bonds and its reliable generation of the desired structural framework.

Causality of Choices:

-

Reagents: Vinylmagnesium bromide is an excellent nucleophile for delivering a C₂ vinyl unit. 2-Methylpropanal provides the C4 backbone, including the methyl group at the correct position relative to the newly formed alcohol.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity and preventing aggregation. Its relatively high boiling point also allows for controlled reflux if needed to initiate the reaction.

-

Conditions: The reaction is initiated at 0°C to control the initial exotherm upon addition of the aldehyde. Allowing the reaction to warm to room temperature ensures completion. An acidic workup using saturated aqueous ammonium chloride is a standard, mild method to quench the reaction and protonate the resulting alkoxide without risking acid-catalyzed side reactions like dehydration of the product alcohol.

The logical flow of this proposed synthesis is outlined below.

Sources

- 1. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. EPI System Information for this compound 51174-44-8 [thegoodscentscompany.com]

- 5. thegoodscentscompany.com [thegoodscentscompany.com]

- 6. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]

A Technical Guide to 3-Methyl-4-penten-1-ol: A Versatile Chiral Building Block in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures with precise stereochemical control. 3-Methyl-4-penten-1-ol, a structurally simple yet functionally rich chiral alcohol, has emerged as a valuable synthon for the introduction of a key stereocenter in the synthesis of natural products and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and its applications as a versatile precursor in advanced organic synthesis.

IUPAC Name: this compound[1][2][3] CAS Number: 51174-44-8[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature control, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| Appearance | Colorless liquid | --- |

| Boiling Point | 143-144 °C | --- |

| Density | 0.845 g/cm³ | --- |

| Solubility | Soluble in organic solvents such as ether, dichloromethane. | --- |

| Chirality | Contains one stereocenter at the C3 position | Benchchem[4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through various methods, with the choice of route often dictated by the desired stereochemistry, scale, and available starting materials. A common and effective method involves the Grignard reaction, which allows for the straightforward formation of the carbon skeleton.

Experimental Protocol: Grignard-based Synthesis of Racemic this compound

This protocol outlines a general procedure for the synthesis of racemic this compound via the reaction of a Grignard reagent with an appropriate epoxide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

3-Bromo-1-propene (Allyl bromide)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Propylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.

-

Add a small amount of dry diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromo-1-propene in dry diethyl ether.

-

Add a small portion of the 3-bromo-1-propene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 3-bromo-1-propene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

-

Reaction with Epoxide:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of propylene oxide in dry diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Iodine as Initiator: The reaction between magnesium and alkyl halides can sometimes be slow to initiate. A small crystal of iodine is added to etch the surface of the magnesium, exposing a fresh, reactive surface and facilitating the start of the reaction.

-

Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the epoxide are exothermic. Dropwise addition and cooling are crucial to control the reaction rate and prevent side reactions.

-

Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches any unreacted Grignard reagent and protonates the resulting alkoxide to form the desired alcohol without causing acid-catalyzed side reactions like dehydration.

Caption: Grignard-based synthesis of this compound.

The Significance of Chirality: Enantioselective Synthesis and Applications

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers: (R)-3-methyl-4-penten-1-ol and (S)-3-methyl-4-penten-1-ol.[4] In the context of drug development, the biological activity of a chiral molecule is often associated with a single enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of significant interest.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. These methods allow for the preferential formation of one enantiomer over the other, providing access to optically active building blocks for the synthesis of complex chiral molecules.

Applications in Complex Molecule Synthesis

The utility of this compound and its derivatives as building blocks is demonstrated in the synthesis of various natural products and pharmaceuticals. The vinyl group provides a handle for a wide range of chemical transformations, including olefin metathesis, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups.

While direct examples of the extensive use of this compound in the literature are somewhat limited, its isomers, such as 3-methyl-2-penten-4-yn-1-ol, have been notably employed as intermediates in the industrial synthesis of Vitamin A.[5] This underscores the value of this C6-scaffold as a key component in the construction of larger, more complex molecules.

Caption: Reactivity and applications of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its straightforward synthesis, coupled with the presence of two distinct and reactive functional groups, makes it an attractive starting material for the construction of complex molecules. The ability to access this compound in enantiomerically pure forms further enhances its utility in the development of new pharmaceuticals and other biologically active compounds. As the demand for stereochemically defined molecules continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolbox is undeniable.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123525, this compound.

- U.S. Environmental Protection Agency. (n.d.). Substance Details: 4-Penten-1-ol, 3-methyl-.

- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. In NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Methyl-4-penten-1-ol

This guide provides a comprehensive analysis of the spectroscopic data for 3-methyl-4-penten-1-ol (CAS No: 51174-44-8), a C6 aliphatic alcohol containing a terminal double bond.[1][2] As a chiral molecule with distinct functional groups, its structural elucidation offers an excellent case study for the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers and professionals in drug development and chemical sciences, offering not just data, but the underlying scientific rationale for its interpretation.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a primary alcohol, a chiral center at the C3 position, and a vinyl group. Each of these features yields a characteristic spectroscopic signature.

Our analytical workflow is designed to be a self-validating system. We begin with Mass Spectrometry to determine the molecular weight and elemental formula. We then use IR Spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, confirming connectivity and stereochemistry.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and insights into the structural fragments of a molecule. For this compound (C₆H₁₂O), the exact molecular weight is 100.16 g/mol .[1] In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged particles are detected.

Key Fragmentation Insights: The EI-MS spectrum shows a characteristic pattern that corroborates the structure. While the molecular ion peak ([M]⁺) at m/z = 100 may be weak or absent due to the instability of primary alcohols, key fragments are highly informative.

| m/z (Relative Intensity) | Proposed Fragment | Rationale for Fragmentation |

| 82 (34.6%) | [M-H₂O]⁺ | Loss of a water molecule is a classic fragmentation pathway for alcohols. |

| 67 (99.9%) | [C₅H₇]⁺ | Subsequent loss of a methyl group from the [M-H₂O]⁺ fragment or allylic cleavage. This is often the base peak.[1] |

| 55 (83.1%) | [C₄H₇]⁺ | Common fragment resulting from the cleavage of the C2-C3 bond.[1] |

| 42 (32.9%) | [C₃H₆]⁺ | Propene fragment, likely from further fragmentation.[1] |

The presence of a strong peak at m/z 67 and the logical loss of water (m/z 82) are highly indicative of the proposed structure over its isomers.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent like dichloromethane or methanol.

-

Injection: 1 µL of the sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC column temperature program is optimized to ensure good peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at 70 eV. This high energy ensures reproducible fragmentation. Causality: 70 eV is the industry standard that provides a balance between achieving sufficient fragmentation for structural analysis and not completely obliterating the molecule, allowing for a reproducible spectral library.

-

Analysis: The fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum for this compound will be dominated by features of the alcohol (O-H) and alkene (C=C, =C-H) groups.

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Significance |

| ~3330 (broad) | O-H | Stretching | The broadness of this peak is a hallmark of hydrogen bonding, confirming the presence of the alcohol group.[3] |

| ~3075 | =C-H | Stretching | Indicates C-H bonds on an sp² hybridized carbon (the vinyl group).[3] |

| ~2960-2880 | C-H | Stretching | Absorptions from the sp³ hybridized carbons of the alkyl backbone. |

| ~1645 | C=C | Stretching | A sharp, medium-intensity peak confirming the presence of the carbon-carbon double bond.[3] |

| ~1050 | C-O | Stretching | Strong absorption typical for a primary alcohol. |

| ~995 & 915 | =C-H | Bending (out-of-plane) | These two distinct peaks are characteristic of a monosubstituted (vinyl) alkene, providing strong evidence for the terminal position of the double bond.[3] |

The combination of a broad O-H stretch and the specific =C-H bending peaks for a vinyl group provides a rapid and reliable confirmation of the molecule's core functional components.

Experimental Protocol: Liquid Film FTIR

-

Sample Preparation: A single drop of the neat liquid analyte is placed on the surface of one salt plate (e.g., NaCl or KBr). A second plate is carefully placed on top to create a thin liquid film. Causality: Salt plates are used because they are transparent to IR radiation in the analytical range. A thin film is necessary to prevent total absorption of the IR beam.

-

Background Scan: A background spectrum of the clean, empty salt plates is recorded. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen framework.

Caption: Atom numbering for NMR assignment of this compound.

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum allows us to determine the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale |

| Hₐ (OH) | 1H | ~1.5-3.0 | Singlet (broad) | The chemical shift is variable and depends on concentration and temperature. It typically does not couple with adjacent protons due to rapid exchange. |

| Hₑ | 1H | ~5.7-5.9 | ddd | This vinyl proton is coupled to Hf (trans, J ≈ 17 Hz), Hg (cis, J ≈ 10 Hz), and Hc (vicinal, J ≈ 7 Hz), resulting in a complex multiplet. |

| Hf, Hg | 2H | ~4.9-5.1 | m | These terminal vinyl protons are diastereotopic. They couple to each other (geminal, J ≈ 2 Hz) and to He, resulting in two overlapping multiplets. |

| Hb | 2H | ~3.6-3.7 | t | These protons are adjacent to the electron-withdrawing oxygen, shifting them downfield. They are split into a triplet by the two neighboring Hd protons. |

| Hc | 1H | ~2.3-2.5 | m | This methine proton is coupled to multiple neighbors (Hd, He, and the methyl protons Hh), leading to a complex multiplet. |

| Hd | 2H | ~1.6-1.8 | m | These methylene protons are diastereotopic due to the adjacent chiral center (Hc). They are split by Hb and Hc, resulting in a complex multiplet. |

| Hh | 3H | ~1.0-1.1 | d | This methyl group is adjacent to the chiral methine proton (Hc), and is therefore split into a doublet. |

¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum shows a single peak for each unique carbon environment.

| Carbon Label | Predicted δ (ppm) | Hybridization | Rationale |

| C5 | ~142-144 | sp² | The internal alkene carbon (C=C) is deshielded compared to sp³ carbons. |

| C6 | ~114-116 | sp² | The terminal alkene carbon (=CH₂) is typically found in this region. |

| C1 | ~61-63 | sp³ | This carbon is directly attached to the electronegative oxygen, causing a significant downfield shift.[3] |

| C3 | ~40-42 | sp³ | The methine carbon at the chiral center. |

| C2 | ~38-40 | sp³ | The methylene carbon adjacent to the chiral center. |

| C4 | ~19-21 | sp³ | The methyl group carbon, typically found in the upfield region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added. Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm, serving as the universal reference point for calibrating the chemical shift axis.[3]

-

Data Acquisition: The tube is placed in the NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, 512 or more scans may be necessary with a 2-second relaxation delay to achieve a good signal-to-noise ratio.[3]

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected for accurate analysis.

Summary of Findings

The combination of MS, IR, and NMR spectroscopy provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and a fragmentation pattern consistent with an aliphatic alcohol. IR spectroscopy clearly identifies the key alcohol and terminal alkene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and placement of the methyl group and double bond. This multi-technique approach represents a robust and self-validating system for the structural elucidation of organic molecules.

References

- AIST: Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- AIST: Spectral Database for Organic Compounds, SDBS. No specific entry found for this compound. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- re3data.org. (2023).

- Chemistry LibreTexts. (2020). 20.

- SpectraBase. (n.d.). 3-Methyl-1-penten-4-yn-3-ol. [Link]

- NIST Chemistry WebBook. (n.d.). 4-Penten-1-ol, 3-methyl-. National Institute of Standards and Technology.

- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- NIST Chemistry WebBook. (n.d.). 4-Penten-1-ol, 3-methyl-. National Institute of Standards and Technology.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Unknown Source. 13C-NMR. Link not available.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-methylpentane. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Unknown Source. 13C NMR Spectroscopy. Link not available.

- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

- Leah4sci. (2020, January 30). H-NMR Predicting Molecular Structure Using Formula + Graph [Video]. YouTube. [Link]

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- NIST Chemistry WebBook. (n.d.). 3-Penten-1-ol, 4-methyl-. National Institute of Standards and Technology.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

Topic: Isolation of 3-Methyl-4-penten-1-ol from Plant Extracts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-penten-1-ol is a chiral unsaturated alcohol with potential applications in fine chemical synthesis, and as a building block for more complex molecules. While its presence in the plant kingdom is not widely documented, its structural motifs are representative of many volatile terpenoids and other secondary metabolites found in essential oils. This guide provides a comprehensive, technically-grounded framework for the isolation and purification of this compound, or structurally similar compounds, from a complex plant matrix. The methodologies detailed herein are designed to be robust and adaptable, emphasizing the rationale behind procedural choices to empower researchers in developing their own specific protocols. We will traverse the entire workflow from initial extraction—comparing traditional and modern techniques—through multi-step chromatographic purification, to final structural verification via spectroscopic methods.

Introduction and Strategic Overview

The isolation of a single, pure bioactive compound from a plant extract is a significant challenge. Plant extracts are inherently complex mixtures, often containing hundreds of metabolites with diverse chemical properties and varying concentrations. This compound, a C6-alcohol, presents a unique set of challenges due to its volatility and relatively low molecular weight.

The strategic approach outlined in this document is a multi-stage process designed to systematically reduce complexity and enrich the target compound. The success of this endeavor hinges not on a single technique, but on the logical application of orthogonal separation methods.

Phase 1: Primary Extraction - Liberating the Volatile Fraction

The initial step is to separate the volatile components, including our target alcohol, from the non-volatile plant matrix (e.g., celluloses, lipids, sugars, proteins). The choice of extraction method is critical as it influences yield, purity, and the preservation of the compound's chemical structure.

Method A: Steam Distillation

Steam distillation is a classic and highly effective technique for extracting heat-sensitive volatile compounds from plant materials.[1] It operates on the principle that the boiling point of a mixture of immiscible liquids (water and the essential oil) is lower than the boiling point of the individual components.[2] This allows for the volatilization of compounds at temperatures below 100°C, mitigating thermal degradation.[3]

Causality: This method is chosen for its efficiency in capturing a broad range of volatile compounds. The steam ruptures the plant's oil glands, and the liberated volatile molecules are carried over with the steam, condensed, and collected. Because oil and water are immiscible, the essential oil, containing our target, spontaneously separates from the aqueous distillate (hydrosol).[2]

-

Preparation: Grind the dried plant material to a coarse powder to increase the surface area for efficient steam penetration.[1]

-

Loading: Place the ground material (e.g., 500 g) into the distillation flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.

-

Distillation: Heat the flask to a vigorous boil. The steam will pass through the plant material, carrying the volatile oils with it.

-

Condensation: The steam and oil vapor mixture travels to the condenser, where it cools and returns to a liquid state.[1]

-

Collection: The condensed liquid collects in the graduated collection tube. The less dense essential oil will form a layer on top of the aqueous layer.

-

Separation: Once the distillation is complete (e.g., after 3-4 hours, when no more oil is collecting), carefully drain the aqueous layer and collect the essential oil. Dry the oil over anhydrous sodium sulfate to remove residual water.

Method B: Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO₂), is a modern, "green" alternative that offers high selectivity.[4][5] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

Causality: The solvating power of SC-CO₂ can be precisely tuned by manipulating temperature and pressure.[6] For a relatively non-polar compound like this compound, pure SC-CO₂ is effective. By adding a polar co-solvent like methanol or ethanol, the polarity of the fluid can be increased to extract a wider range of compounds if necessary.[7] This technique avoids thermal stress and the use of hazardous organic solvents.[5]

| Feature | Steam Distillation | Supercritical Fluid Extraction (SC-CO₂) |

| Principle | Co-distillation with water at <100°C | Solvation using a supercritical fluid |

| Selectivity | Low (extracts all steam-volatiles) | High (tunable via P, T, and co-solvents) |

| Temperature | ~100°C | Typically 35-60°C[6] |

| Solvent | Water | Carbon Dioxide (+/- co-solvent) |

| Product | Essential Oil & Hydrosol | Solvent-free extract |

| Cost | Low initial investment | High initial investment |

| Advantages | Simple, cost-effective, well-established.[2] | High purity, no solvent residue, gentle.[4] |

| Disadvantages | Potential for hydrolysis, thermal degradation. | Complex, high pressure, expensive equipment. |

Table 1: Comparison of Primary Extraction Methodologies.

Phase 2 & 3: Purification Cascade

The crude essential oil is a complex mixture. A multi-step purification strategy is required, employing orthogonal separation techniques to isolate the target compound.

Step 1: Fractional Distillation

As a first purification step, fractional distillation separates the crude oil into fractions based on boiling point.[8] This is more efficient than simple distillation for separating liquids with close boiling points (less than 70°C difference) because the fractionating column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, known as "theoretical plates".[9][10]

Causality: Each theoretical plate enriches the vapor in the more volatile component.[9] By slowly increasing the temperature, fractions of increasing boiling points can be collected sequentially. We would aim to collect the fraction boiling around the known boiling point of this compound (approx. 153-155°C). This step effectively removes compounds with significantly lower or higher boiling points, simplifying the mixture for the next stage.

Step 2: Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to drive the mobile phase through the stationary phase, speeding up the separation.[11] It is an invaluable technique for separating the main components of complex plant extracts.[12]

Causality: This technique separates compounds based on their differential partitioning between the stationary phase (typically silica gel) and the mobile phase (a solvent system). For this compound, a moderately polar compound, normal-phase chromatography on silica gel is appropriate. A non-polar solvent system (e.g., hexane/ethyl acetate) is used, and the polarity is gradually increased. Non-polar compounds will elute first, followed by compounds of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the target compound.

-

Column Packing: A glass column is dry-packed with silica gel (40-63 µm).

-

Sample Loading: The fraction from the distillation is adsorbed onto a small amount of silica gel and loaded onto the top of the column. This solid-loading technique generally provides better resolution than liquid injection.[12]

-

Elution: The mobile phase (e.g., starting with 98:2 Hexane:Ethyl Acetate) is passed through the column under positive pressure (e.g., 10-15 psi of nitrogen or air).[11]

-

Gradient: The polarity of the mobile phase is increased stepwise or as a linear gradient (e.g., increasing the percentage of ethyl acetate) to elute compounds with stronger interactions with the silica gel.

-

Fraction Collection: Fractions (e.g., 10-20 mL each) are collected in test tubes.

-

Analysis: Each fraction is spotted on a TLC plate and visualized (e.g., using a potassium permanganate stain, which reacts with the alcohol and alkene functional groups) to identify fractions containing the target. Fractions containing the pure compound are pooled.

Step 3: Preparative Gas Chromatography (Prep-GC)

For final purification to achieve high purity (>98%), Prep-GC is the ideal technique for volatile compounds.[13][14] It is essentially a scaled-up version of analytical GC, where the goal is not just to detect but to isolate and collect quantities of specific components of a mixture.[15][16]

Causality: The semi-purified sample is injected into the chromatograph, where it is vaporized and travels through a column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A splitter at the end of the column directs a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap.[17] By timing the collection based on the retention time of the target peak, a very pure sample can be obtained.

Phase 4: Structural Elucidation and Verification

Once a compound is isolated, its identity must be rigorously confirmed. This is achieved by a combination of spectroscopic techniques.[18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated sample and to confirm its molecular weight. The sample is injected into the GC, and a single peak at the expected retention time indicates high purity. This peak is then directed into the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule.[18]

-

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and which protons are adjacent to one another.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[20] The covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation is passed through the sample, the bonds absorb energy at their characteristic frequencies.

| Technique | Information Provided | Expected Results for this compound |

| GC-MS | Purity, Molecular Weight, Fragmentation Pattern | Molecular Ion (M⁺) peak at m/z = 100. Characteristic fragments at m/z = 82 (loss of H₂O), 67, 55.[21][22] |

| ¹H NMR | Proton environment, connectivity | Signals corresponding to the vinyl protons, the hydroxyl proton, the CH₂ adjacent to the OH, the methine proton, and the methyl protons.[21] |

| ¹³C NMR | Carbon skeleton | Six distinct signals corresponding to the six carbon atoms in the molecule. Carbons adjacent to the alcohol oxygen appear around 50-65 ppm.[23] |

| FTIR | Functional Groups | Strong, broad O-H stretch (~3300-3400 cm⁻¹).[23][24] C-O stretch (~1050 cm⁻¹).[24] Alkene C=C stretch (~1640 cm⁻¹). Sp² C-H stretch (>3000 cm⁻¹). |

Table 2: Summary of Spectroscopic Data for Structural Verification.

Conclusion

The successful isolation of this compound from a natural source is a rigorous process that demands a systematic and well-reasoned approach. This guide has detailed a robust workflow, beginning with the strategic selection of an appropriate primary extraction method—either the traditional steam distillation or the more modern supercritical fluid extraction. We then progressed through a purification cascade, employing fractional distillation for bulk separation, flash chromatography for polarity-based fractionation, and preparative gas chromatography for final high-resolution purification. Each step is designed to simplify the mixture for the subsequent stage, a core principle of phytochemical isolation. The final, crucial phase of structural elucidation relies on the combined power of MS, NMR, and FTIR to unequivocally confirm the identity and purity of the isolated compound. By understanding the causality behind each technique, researchers are well-equipped to adapt this framework to isolate not only the target compound but also a wide array of other valuable volatile phytochemicals.

References

- Wikipedia. (n.d.). Steam distillation.

- Buchi. (2011, May 19). Separation of Plant Extracts Using Sepacore Flash Chromatography System.

- Shrivastava, A. (2023). Steam Distillation: Principle and Applications for the Extraction of Essential Oils from Plants. In [Book Title not provided, chapter in a book on ResearchGate].

- LabManager. (2025, April 3). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages.

- Zuo, H. L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(7), 704–715.

- ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... [Image].

- International Journal of Creative Research Thoughts. (2024, February 2). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY.

- extraktLAB. (n.d.). What is Flash Chromatography and its Applications in Hemp Industry.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials.

- Ozek, T., & Demirci, F. (2012). Isolation of natural products by preparative gas chromatography. Methods in Molecular Biology, 864, 247-263.

- USA Lab. (2020, December 4). Methods of Extracting Volatile Oils.

- University of Calgary. (n.d.). IR: alcohols.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ResearchGate. (2013). Preparative Gas Chromatography and Its Applications.

- Weber, P., et al. (2011). Flash chromatography on cartridges for the separation of plant extracts: Rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography. Fitoterapia, 82(2), 150-156.

- Semantic Scholar. (2013). Preparative gas chromatography and its applications.

- Taylor & Francis. (n.d.). Steam distillation – Knowledge and References.

- ChemRxiv. (2020). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria.

- Semantic Scholar. (2011). Flash chromatography on cartridges for the separation of plant extracts: rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals.

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

- ACS Publications. (2012). FTIR Spectroscopy of Alcohol and Formate Interactions with Mesoporous TiO2 Surfaces. The Journal of Physical Chemistry B.

- PubMed. (2013). Preparative gas chromatography and its applications.

- MDPI. (2024, May 30). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts.

- PubMed. (2020, December 1). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria.

- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST WebBook.

- NIST. (n.d.). 3-Penten-1-ol, 4-methyl-. NIST WebBook.

- University of Rochester. (n.d.). Purification: Fractional Distillation.

- Sorting Robotics. (2024, January 16). Fractional Distillation Cannabis.

- The Chemistry Blog. (n.d.). What is Fractional Distillation?.

- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.

- Wikipedia. (n.d.). Fractional distillation.

- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.

- SpectraBase. (n.d.). 3-Methyl-1-penten-4-yn-3-ol.

- NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2209-2222.

- ResearchGate. (2015, July 13). A powerful approach to explore the potential of medicinal plants as a natural source of odor and antioxidant compounds.

- The Good Scents Company. (n.d.). This compound.

- Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

Sources

- 1. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]

- 2. Steam distillation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [chemicals.co.uk]

- 9. Purification [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijcrt.org [ijcrt.org]

- 12. buchicorp.wordpress.com [buchicorp.wordpress.com]

- 13. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. orgchemboulder.com [orgchemboulder.com]

3-Methyl-4-penten-1-ol: A Volatile Mediator in Plant-Insect Interactions

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 3-methyl-4-penten-1-ol, a C6 volatile organic compound. While not identified as an endogenously produced insect pheromone, this molecule is a notable component of floral scent bouquets, positioning it as a significant kairomone in the chemical ecology of plant-insect interactions. This document synthesizes its chemical properties, its role as a semiochemical, and its potential biosynthetic origins. Foundational methodologies for its analysis and the evaluation of its bioactivity are detailed, including protocols for headspace collection, Gas Chromatography-Mass Spectrometry (GC-MS), Electroantennography (EAG), and behavioral bioassays. This guide is intended for researchers in chemical ecology, entomology, and drug development seeking to understand and harness the potential of plant-derived semiochemicals.

Introduction to this compound

This compound is a primary alcohol and an unsaturated hydrocarbon. As a volatile organic compound (VOC), it contributes to the complex chemical signatures of plants. While the world of insect communication is rich with pheromones—chemical signals used for intraspecific communication—the significance of interspecific signals, or semiochemicals, cannot be overstated. This compound appears to function not as a pheromone, but as a kairomone : a substance produced by one species (a plant) that benefits another (an insect) by providing cues for locating resources such as food or oviposition sites.

Its presence has been identified in the floral headspace of plants, where it acts as one component in a multicomponent blend that can attract insects, particularly pollinators[1]. Understanding the role of individual components like this compound within these complex volatile bouquets is critical for deciphering the nuances of plant-insect chemical communication.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a semiochemical is the foundation for its study, influencing everything from extraction protocols to analytical methods.

| Property | Value | Source |

| IUPAC Name | 3-methylpent-4-en-1-ol | PubChem[2] |

| Molecular Formula | C₆H₁₂O | PubChem[2], NIST[3] |

| Molecular Weight | 100.16 g/mol | PubChem[2] |

| CAS Number | 51174-44-8 | PubChem[2], NIST[3] |

| InChIKey | VTCQTYOGWYLVES-UHFFFAOYSA-N | PubChem[2], NIST[3] |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | ~151-153 °C (Predicted) | N/A |

| Polarity | Polar (due to hydroxyl group) | N/A |

Role in Insect Chemical Ecology

Current evidence points to this compound's role as a kairomone derived from plants, rather than an insect-produced pheromone. Its function is best understood in the context of the chemical blend in which it is found.

Identification as a Floral Volatile

Research on the floral volatile organic compounds (VOCs) of olive (Olea europaea) has identified this compound as a key compound that, along with others, helps differentiate between cultivars[1]. In this study, this compound, cis-jasmon, cis-3-hexen-1-ol, heptadecane, and pentadecane were significant contributors to the chemical profiles that separate Mediterranean and Chinese olive taxa[1].

The ecological significance of this lies in the co-emitted compounds. For instance, pentadecane is a known messenger compound for pollination in plants and an attractant for numerous insect species[1]. The presence of this compound within such an attractive blend strongly suggests its participation in the overall signal that guides pollinators to the flower.

The Kairomone Hypothesis: A Logical Framework

The narrative of plant-insect interaction is written in the language of chemistry. The following workflow illustrates the logical basis for investigating this compound as a kairomone.

Caption: Logical workflow for validating the role of a plant volatile as an insect kairomone.

Methodologies for Investigation

To rigorously assess the role of this compound, a multi-faceted approach combining analytical chemistry, electrophysiology, and behavioral science is required.

Protocol: Volatile Collection and GC-MS Analysis

This protocol details the collection of floral volatiles and their subsequent analysis to identify this compound.

Objective: To identify and quantify this compound in the headspace of living flowers.

Materials:

-

Portable air pump

-

Flowmeter

-

Glass sampling chamber or polyacetate oven bag

-

Adsorbent tubes (e.g., Porapak Q or Tenax TA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Hexane (HPLC grade)

-

Synthetic standard of this compound

Procedure:

-

Headspace Collection:

-

Gently enclose a flowering branch within the sampling chamber.

-

Connect the inlet of an adsorbent tube to the chamber outlet and the outlet of the tube to the air pump.

-

Draw air through the chamber and over the adsorbent at a controlled rate (e.g., 100-200 mL/min) for a defined period (e.g., 4-8 hours). This traps the VOCs.

-

Simultaneously, perform a control collection from a non-plant source (e.g., an empty chamber) to identify background contaminants.

-

-

Sample Elution:

-

After collection, pass a small volume of high-purity hexane (e.g., 200 µL) through the adsorbent tube in the reverse direction of airflow.

-

Collect the eluent in a 2 mL autosampler vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the eluent into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).

-

Injector Temp: 250°C.

-

Oven Program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

Source Temp: 230°C.

-

-

-

Data Analysis:

-

Compare the mass spectrum of any unknown peak to the NIST Mass Spectral Library for tentative identification.

-

Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the injected synthetic standard.

-

Quantify the compound using an internal standard or an external calibration curve.

-

Protocol: Electroantennography (EAG)

EAG measures the summated electrical potential from an insect's antenna in response to an odor, providing a direct measure of olfactory detection.

Objective: To determine if the antenna of a target insect species can detect this compound.

Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)

-

Ag/AgCl electrodes

-

High-impedance amplifier

-

Air stimulus controller

-

Purified, humidified air stream

-

Filter paper strips

-

Synthetic this compound diluted in hexane

Procedure:

-

Antenna Preparation:

-

Excise the antenna from a live, immobilized insect at its base.

-

Mount the antenna between the two glass electrodes by inserting the tip into the recording electrode and the base into the reference electrode.

-

-

Stimulus Preparation:

-

Apply a known amount (e.g., 10 µL) of a specific concentration of this compound (e.g., 100 ng/µL in hexane) onto a filter paper strip.

-

Allow the solvent to evaporate completely.

-

Insert the filter paper into a Pasteur pipette (the stimulus cartridge).

-

-

EAG Recording:

-

Position the tip of the stimulus cartridge into a hole in the main tube delivering a continuous stream of purified air over the antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.

-

Record the resulting depolarization (voltage change) from the antenna.

-

Use a hexane-only cartridge as a negative control and a known potent attractant (e.g., a major pheromone component) as a positive control.

-

Randomize the order of stimuli and allow sufficient time between puffs for the antenna to recover.

-

-

Data Analysis:

-

Measure the peak amplitude of the negative voltage deflection for each stimulus.

-

Normalize the responses by subtracting the response to the solvent control.

-

Compare the response to this compound with the controls using appropriate statistical tests (e.g., ANOVA).

-

Caption: Simplified experimental workflow for Electroantennography (EAG).

Biosynthesis of this compound

While the biosynthesis of this compound has not been specifically elucidated in plants, its structure as a C6 irregular monoterpenoid alcohol suggests it is derived from the isoprenoid biosynthetic pathway. In both plants and insects, terpenes are synthesized from the five-carbon building blocks isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP)[4].

The biosynthesis of terpene pheromones in insects has been shown to evolve from enzymes in primary isoprenoid metabolism, specifically isoprenyl diphosphate synthases (IDS)[5][6]. These enzymes can be recruited and modified to function as terpene synthases (TPS), which create the vast diversity of terpene structures[6][7]. It is plausible that plant biosynthesis of this compound follows a similar enzymatic logic, involving a specialized TPS acting on a C5 or C10 precursor.

Applications and Future Directions

The identification of this compound as a potential kairomone opens several avenues for applied research:

-

Pollinator Attraction: It could be incorporated into synthetic floral lures to attract and support beneficial pollinator populations in agricultural settings.

-

Pest Management: If found to be attractive to pest species, it could be used in "attract-and-kill" or monitoring traps. Conversely, if it is part of a blend that repels certain herbivores, it has potential as a natural repellent.

-

Biodiversity Monitoring: Lures containing this and other floral volatiles could be used to survey local insect biodiversity.

Future research should focus on identifying the specific insect species that respond to this compound, determining its precise role (attractant, synergist, etc.) within its natural blend, and elucidating its complete biosynthetic pathway in plants.

References

- Beran, F., et al. (2019). Biosynthesis of terpene pheromones in hemiptera/stink bugs. ResearchGate.

- Vey, A., et al. (2023). Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism. PMC - PubMed Central.

- Mei, X., et al. (2024). Diversity and role of volatile terpene and terpenoid pheromones in insects. BioOne Complete.

- Saad, M. M., et al. (2021). Biosynthesis of terpenes in plants and insects. (a) Pathway outlines... ResearchGate.

- Wang, M., et al. (2021). Occurrence of semiochemicals in Ophrys insectifera (SPME extracts) and... ResearchGate.

- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

- National Institute of Standards and Technology (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H12O | CID 123525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioone.org [bioone.org]

An In-Depth Technical Guide to 3-Methyl-4-penten-1-ol: A Critical Evaluation of its Potential in Flavor and Fragrance Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 3-methyl-4-penten-1-ol (CAS: 51174-44-8), a C6 unsaturated alcohol, and its standing within the field of flavor and fragrance chemistry. Contrary to what its structure might suggest, this molecule is not currently a commercially significant component in flavor or fragrance formulations.[1][2] Authoritative industry resources explicitly recommend against its use in these applications.[1] This guide delves into the underlying reasons for this exclusion by examining the molecule's chemical properties, the absence of a defined olfactory profile, and the critical importance of the toxicological and regulatory landscape.

To provide a richer context for researchers and product development professionals, this document presents a comparative analysis of structurally related isomers that have achieved commercial relevance, such as 4-methyl-1-pentanol and the complex sandalwood alternative, Ebanol.[2][3] By contrasting their properties and applications, we illuminate the subtle structural nuances that dictate a molecule's journey from chemical curiosity to a valuable palette ingredient. Furthermore, we provide robust, field-proven protocols for the hypothetical synthesis and analytical characterization of this compound, grounding theoretical chemistry in practical, reproducible laboratory methodology. This guide serves not as an endorsement of its use, but as an educational tool to understand the multifaceted criteria—from scent profile to safety—that govern the selection of materials in the flavor and fragrance industry.

Chemical and Physical Profile

This compound is a primary alcohol with a branched, unsaturated six-carbon backbone.[4][5] Its key physical and chemical properties are foundational to understanding its potential behavior, such as volatility and solubility, which are critical parameters for fragrance performance and flavor delivery systems.

| Property | Value | Source |

| IUPAC Name | 3-methylpent-4-en-1-ol | PubChem[4] |

| CAS Number | 51174-44-8 | NIST[5] |

| Molecular Formula | C₆H₁₂O | PubChem[4] |

| Molecular Weight | 100.16 g/mol | PubChem[4] |

| Appearance | Colorless Liquid (Assumed) | N/A |

| Boiling Point | Not precisely determined | N/A |

| Solubility | Soluble in water (15.84 g/L at 25 °C, est.) | The Good Scents Company[1] |

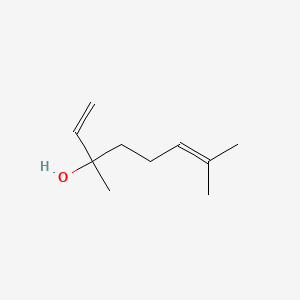

Chemical Structure:

Natural Occurrence

The presence of a molecule in nature can often provide clues to its potential sensory profile and biological activity. The occurrence of this compound is not widespread. To date, it has been identified as a volatile compound in the plant Sauromatum guttatum.[1] Its limited natural sourcing is a contributing factor to its lack of commercial development, as isolation would be impractical and a synthetic route would be required for any potential application.

The Olfactory Conundrum: A Molecule Without a Scent Profile

A critical barrier to the adoption of this compound in the flavor and fragrance industry is the complete lack of documented organoleptic data. Leading industry databases explicitly state it is "not for fragrance use" and "not for flavor use".[1] This recommendation is likely multifactorial:

-

Insufficient Safety Data: The fragrance industry operates under strict safety standards governed by bodies like the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).[3] A molecule without a comprehensive toxicological profile, particularly concerning skin sensitization, will not be approved for use.

-

Chemical Instability: The terminal double bond (vinyl group) can be susceptible to oxidation or polymerization under certain conditions, potentially leading to formulation instability or the generation of undesirable off-notes over time.

-

Undesirable Olfactory Characteristics: It is plausible that the molecule simply does not possess a pleasant or unique odor profile that would fill a need in the perfumer's palette. While one could hypothesize a generic "green," "alcoholic," or "slightly fatty" character common to other C6 alcohols, it may lack the distinction of its more successful isomers.

The Isomeric Landscape: A Comparative Analysis

The importance of precise molecular geometry in determining olfactory character is powerfully illustrated by comparing this compound to its commercially successful isomers. Subtle shifts in the position of a double bond or functional group can transform a sensorially uninteresting molecule into a valuable ingredient.

| Compound | Structure | CAS Number | Olfactory Profile | Commercial Application |

| This compound |  | 51174-44-8 | Undocumented. Not for use.[1] | None in F&F. |

| 4-Methyl-1-pentanol |  | 626-89-1 | Nutty, fermented, oily, with alcoholic, earthy, and waxy nuances.[2] | Used as a modifier in gourmand (e.g., whiskey, rum), woody, and earthy fragrance accords.[2] |

| 3-Methyl-1-penten-3-ol |  | 918-85-4 | Fresh, fruity, and slightly floral top notes.[6] | Used to enhance sensory profiles in beverages, baked goods, and perfumes.[6] |

| Ebanol (A complex derivative) |  | 67801-20-1 | Rich, powerful, and diffusive sandalwood with musky nuances.[3][7] | Widely used as a synthetic alternative to sandalwood oil in fine and functional fragrances.[3][7] |

This comparison demonstrates that while the core C6 skeleton is present, the specific arrangement of atoms in molecules like 4-methyl-1-pentanol and Ebanol creates unique and desirable scent profiles that have led to their commercial success.

Synthesis and Manufacturing Considerations

While no industrial-scale synthesis for this compound is documented due to its lack of application, a plausible laboratory-scale synthesis can be designed based on fundamental principles of organic chemistry, such as the Grignard reaction. This reaction is a robust method for forming carbon-carbon bonds. The following protocol is a hypothetical, self-validating system designed for researchers.

Proposed Synthetic Workflow: Grignard Reaction

The causality behind this experimental design lies in the nucleophilic character of the Grignard reagent (vinylmagnesium bromide), which will attack the electrophilic carbon of an appropriate carbonyl compound (isobutyraldehyde) to form the desired carbon skeleton. The subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the Grignard reaction of vinylmagnesium bromide with isobutyraldehyde.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Isobutyraldehyde (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer (all flame-dried)

Procedure:

-

Grignard Reagent Preparation: a. Place magnesium turnings in a flame-dried three-necked flask under a nitrogen atmosphere. b. Add a small volume of anhydrous THF. c. Add a solution of vinyl bromide in anhydrous THF dropwise via a dropping funnel. The initiation of the reaction is exothermic and is indicated by bubbling and a grayish color. Maintain a gentle reflux by controlling the addition rate. d. Once all vinyl bromide is added, continue stirring for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: a. Cool the prepared vinylmagnesium bromide solution to 0°C using an ice bath. b. Add a solution of isobutyraldehyde in anhydrous THF dropwise, maintaining the temperature below 10°C. The choice to keep the temperature low is to prevent side reactions. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Workup and Extraction: a. Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. This is a mild acidic workup to neutralize the reaction and protonate the product without causing dehydration. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. c. Combine the organic extracts and wash with brine. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: a. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity should be verified by the analytical methods described below.

Analytical Methodologies

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and purity assessment. It provides separation based on boiling point and polarity (GC) and structural information based on fragmentation patterns (MS).

Analytical Workflow

The protocol is a self-validating system where the retention time provides one level of identification and the mass spectrum provides a second, definitive confirmation against a known standard or library data.

Caption: Standard GC-MS workflow for volatile compound analysis.

Detailed GC-MS Protocol

Objective: To confirm the identity and determine the purity of a this compound sample.

Instrumentation & Consumables:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

-

High-purity helium carrier gas

-

Ethanol (GC grade)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the sample in GC-grade ethanol. This dilution prevents column overloading and detector saturation.

-

GC-MS Conditions:

-

Injector: 250°C, Splitless mode.

-

Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. The temperature ramp ensures separation of potential impurities from the main analyte.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Scan Range: m/z 35-350.

-

-

Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Compare the acquired mass spectrum of the peak with a reference spectrum from a database like NIST or PubChem. c. Calculate purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

Expected Mass Spectral Fragments: The mass spectrum provides a chemical fingerprint. Based on EI, the molecular ion may be weak or absent, with characteristic fragments being more prominent.

| m/z (Mass-to-charge ratio) | Relative Intensity (Approx.) | Interpretation |

| 67 | 99.99 | Loss of H₂O and CH₃ (Fragment: C₅H₇⁺) |

| 55 | 83.10 | Allylic fragment (Fragment: C₄H₇⁺) |

| 82 | 34.60 | Loss of H₂O (Fragment: C₆H₁₀⁺) |

| 56 | 40.60 | Further fragmentation |

| 42 | 32.90 | Further fragmentation |

| Source: PubChem, MassBank of North America (MoNA)[4] |

Safety and Regulatory Landscape

The safety and regulatory status of a chemical is a non-negotiable gateway for its use in consumer products. For this compound, there is a significant lack of publicly available safety data.

-

GHS Classification: No harmonized GHS classification is available, meaning its specific hazards (e.g., flammability, toxicity, skin sensitization) have not been formally evaluated and registered.[1]

-

Precautionary Principle: In the absence of comprehensive data, the flavor and fragrance industries apply the precautionary principle and will not use the material. The potential risks associated with an untested molecule far outweigh any potential benefits.

-

General Handling: Based on its structure as a low-molecular-weight alcohol, general laboratory precautions should be taken. It should be handled as a potentially flammable liquid, and appropriate personal protective equipment (gloves, safety glasses) should be worn to avoid skin and eye contact.[8][9]

Conclusion and Future Outlook

This compound stands as an illustrative case study in the rigorous evaluation process that chemical ingredients undergo for use in the flavor and fragrance industry. While its structure is of academic interest, it fails to meet the essential criteria for commercialization. The lack of a defined, desirable olfactory profile, coupled with a complete absence of the required safety and toxicological data, precludes its use. Its primary value to the scientific community is as a potential synthetic intermediate or as a comparative molecule for structure-activity relationship studies. Future research could focus on its derivatization to explore whether modifications to its structure could yield olfactorily interesting and safe molecules, much like the journey of its more complex and successful chemical relatives.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123525, this compound.

- Georganics (n.d.). 3-Methyl-1-penten-4-yn-3-ol - High purity.

- Cheméo (n.d.). Chemical Properties of 3-Methyl-1-penten-4-yn-3-ol (CAS 3230-69-1).

- The Good Scents Company (n.d.). This compound.

- Chemsrc (n.d.). This compound | CAS#:51174-44-8.

- NIST (n.d.). 4-Penten-1-ol, 3-methyl-. In NIST Chemistry WebBook.

- U.S. Environmental Protection Agency (n.d.). 4-Penten-1-ol, 3-methyl- - Substance Details.

- Career Henan Chemical Co. (n.d.). 3-METHYL-1-PENTEN-3-OL.

- Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol.

- The Fragrance Conservatory (n.d.). 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol.

- NIST (n.d.). 3-Penten-1-ol, 4-methyl-. In NIST Chemistry WebBook.

- Fischer, A., & Bättig, K. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(5), 341-351. [Link].

- National Institute for Environmental Studies Japan (n.d.). III Analytical Methods.